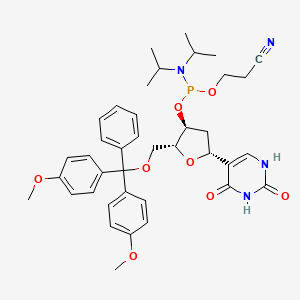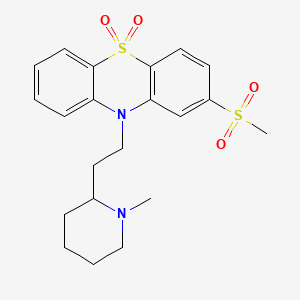![molecular formula C32H32O10 B1494101 (9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B1494101.png)
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol is a biphenyl dimer extracted from the heartwood of the Indonesian plant Caesalpinia sappan L. This compound has shown significant biological activity, particularly in stimulating the proliferation of primary osteoblastic cells in vitro. It holds potential for promoting bone formation and regeneration .
Métodos De Preparación
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol can be isolated from the ethanolic extract of Caesalpinia sappan L. using high-performance countercurrent chromatography (HPCCC). The optimal solvent system for this separation is chloroform-methanol-water (4:3:2, v/v/v). The process involves rotating the apparatus at 1600 r/min, with a flow rate of 10 mL/min, at a separation temperature of 25°C, and detection wavelength of 285 nm. This method yields caesappanin C with a purity of 89.0% .
Análisis De Reacciones Químicas
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the formation of alcohols .
Aplicaciones Científicas De Investigación
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biphenyl dimers and their reactivity.
Biology: Its ability to stimulate osteoblastic cell proliferation makes it a candidate for bone regeneration research.
Mecanismo De Acción
The mechanism by which caesappanin C exerts its effects involves stimulating the proliferation of osteoblastic cells. This is likely mediated through molecular pathways that regulate cell growth and differentiation. The exact molecular targets and pathways involved are still under investigation, but it is believed that caesappanin C interacts with specific receptors or signaling molecules that promote bone formation .
Comparación Con Compuestos Similares
(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol is unique among biphenyl dimers due to its strong osteoblastic proliferation activity. Similar compounds include other biphenyl dimers and phenylpropanoids, such as brazilein and hematoxylin, which are also derived from Caesalpinia sappan L. caesappanin C stands out for its specific biological activity in bone regeneration .
Propiedades
Fórmula molecular |
C32H32O10 |
|---|---|
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
(9S,24R)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol |
InChI |
InChI=1S/C32H32O10/c33-15-31(41)11-17-5-21(35)1-3-23(17)25-9-29(39)27(37)7-19(25)13-32(42,16-34)12-18-6-22(36)2-4-24(18)26-10-30(40)28(38)8-20(26)14-31/h1-10,33-42H,11-16H2/t31-,32+ |
Clave InChI |
USVPAMXDEQJWJM-MEKGRNQZSA-N |
SMILES isomérico |
C1C2=CC(=C(C=C2C3=C(C[C@@](CC4=CC(=C(C=C4C5=C(C[C@]1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O |
SMILES canónico |
C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)



![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)




![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)


